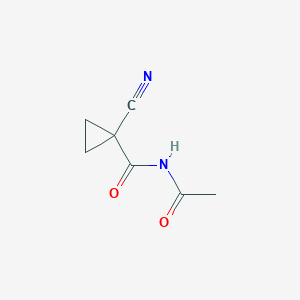
Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI): is a chemical compound with the molecular formula C₆H₇N₂O₂ It is a derivative of cyclopropane, featuring an acetyl group, a cyano group, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process might include solvent-free reactions and the use of catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Vergleich Mit ähnlichen Verbindungen
N-Acetylcysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
N-Acetylglucosamine: Used in the treatment of inflammatory conditions and as a building block for various biomolecules.
Uniqueness: Cyclopropanecarboxamide, N-acetyl-1-cyano-(9CI) is unique due to its cyclopropane ring structure, which imparts rigidity and distinct reactivity compared to other acetylated compounds.
Eigenschaften
CAS-Nummer |
133036-87-0 |
|---|---|
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N-acetyl-1-cyanocyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6(11)7(4-8)2-3-7/h2-3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
RZHNPCYFJDFQJI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=O)C1(CC1)C#N |
Kanonische SMILES |
CC(=O)NC(=O)C1(CC1)C#N |
Synonyme |
Cyclopropanecarboxamide, N-acetyl-1-cyano- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)

![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)




